4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features various functional groups, including bromine and methoxy groups, which contribute to its chemical properties and potential biological activities.
The synthesis of this compound typically involves reactions between commercially available starting materials. Its development may be found in academic literature focused on medicinal chemistry or organic synthesis.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It may also be categorized under pharmaceuticals if it exhibits bioactive properties.
The synthesis of 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one can be achieved through several methods, often involving multi-step reactions:
The technical details of each reaction step would include specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography).
The molecular structure of 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which would illustrate the arrangement of atoms and bonds, highlighting functional groups such as bromine and methoxy.
The compound may undergo various chemical reactions typical for pyridazines and substituted aromatic compounds:
Each reaction would require optimization of conditions such as temperature, solvent choice, and reaction time to achieve high yields and selectivity.
The mechanism of action for compounds like 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one may involve interactions with biological targets such as enzymes or receptors. Understanding its pharmacodynamics would require studies on how it binds to these targets and influences biological pathways.
Data from pharmacological studies could provide insights into its efficacy, potency, and potential side effects when tested in vitro or in vivo.
The pyridazin-3(2H)-one scaffold demonstrates exceptional versatility in binding diverse kinase domains and modulating cancer-relevant signaling cascades. Its planar heterocyclic core facilitates π-π stacking interactions within ATP-binding pockets, while the lactam functionality provides hydrogen bonding capabilities critical for anchoring to key residues. Research confirms that appropriately substituted pyridazinones inhibit phosphorylation events in multiple oncogenic pathways, including those mediated by p38 MAPK and formyl peptide receptors (FPRs). Specific structural features of 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one contribute to its biological profile:
Bromine Electrophilicity: The C4 bromine atom creates a site for covalent interaction with nucleophilic cysteine residues in kinase catalytic domains, enhancing target residence time and inhibitory potency against resistance-conferring mutations. This halogen also influences electron distribution across the ring system, modifying binding affinity [1] [8].
Methoxy Group Positioning: The C5 methoxy substituent acts as a hydrogen bond acceptor while contributing to optimal lipophilicity (LogP ~2.85) for membrane permeability and intracellular target engagement. Its ortho-positioning relative to the lactam carbonyl electronically modulates hydrogen-bond donation capacity [6] [8].
N-Benzyl Substitution: The 4-methoxybenzyl group at N2 adopts specific conformations that facilitate penetration into hydrophobic kinase pockets. Crystallographic studies of analogous structures reveal that this moiety induces a twisted conformation that enhances complementarity with allosteric binding sites in FPRs and related signaling proteins [4].
Molecular docking analyses demonstrate that pyridazinone derivatives mimicking this substitution pattern overlay precisely with peptide agonist binding poses in formyl peptide receptors (FPR1/FPRL1), explaining their capacity to modulate innate immune responses against malignancies. Specifically, the 4-methoxybenzyl group occupies a hydrophobic subpocket typically engaged by tryptophan residues in endogenous peptides, while the bromine and methoxy groups orient toward polar interaction zones [1] [8] [9]. This multi-point interaction enables potent agonism (EC₅₀ values in the low micromolar range) that mobilizes intracellular calcium flux and activates neutrophil-mediated tumor surveillance mechanisms – a promising immunomodulatory anticancer strategy [8] [9].
Structurally related pyridazine/pyridazinone derivatives have transitioned into clinical oncology, validating the therapeutic potential of this heterocyclic system. The pharmacological profiles of these analogs provide critical benchmarks for developing 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one derivatives:
Table 1: Structural and Target Features of Clinically Relevant Pyridazine/Pyridazinone Derivatives
Compound | Molecular Target | Key Structural Features | Therapeutic Indication |
---|---|---|---|
Tasisulam | Histone deacetylases | 5-Chloro-2,4-disubstituted pyridazinone | Phase III melanoma trials |
Fenazaquin (prototype) | Mitochondrial complex III | 4-Bromo-2-ethoxy-3-methylpyridine optimization | Preclinical anticancer evaluation |
PH-797804 | p38 MAP kinase | 3-(Indolyl)-2-[ureido]propanamide pyridinone core | Inflammatory-driven cancers |
FPR Agonists [8] | Formyl Peptide Receptors | 6-Methyl-4-(methoxybenzyl)pyridazinone with arylacetamide | Immunomodulatory cancer therapy |
Key analog observations include:
N2 Side Chain Optimization: Approved agents demonstrate that N2 substitutions critically determine target specificity. The 4-methoxybenzyl group in our compound aligns with hydrophobic substituents in FPR agonists (e.g., compound 14h) that show EC₅₀ = 0.6 μM for neutrophil chemotaxis – a key anticancer immune response [8] [9].
Methoxy Group Synergy: Structural comparisons reveal that methoxy groups ortho to the linkage point (as in our C5 methoxy and benzyl para-methoxy) improve metabolic stability and membrane penetration versus non-substituted analogs. This explains the 2–3-fold potency increases observed in FPR agonists bearing these substituents [6] [8].
Notably, pyridazinone-based FPR agonists (e.g., 14a and 14x) exhibit dual FPR1/FPRL1 activation profiles similar to endogenous peptide ligands but with enhanced pharmacokinetic properties. The target compound's 4-methoxybenzyl group directly mirrors the 4-methoxybenzyl moiety in compound 14j – a potent dual agonist (FPR1 EC₅₀ = 7.7 μM, FPRL1 EC₅₀ = 14.4 μM), confirming this group's critical role in receptor cross-reactivity valuable for comprehensive immune activation against tumors [8] [9].
Strategic functionalization of the pyridazin-3(2H)-one core enables deliberate engagement of multiple oncologically relevant targets – a necessity against complex, adaptive malignancies. The specific substitution pattern in 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one reflects rational optimization for polypharmacological activity:
Table 2: Functional Group Contributions to Multitargeted Activity
Substituent | Electronic Contribution | Steric Influence | Validated Biological Impact |
---|---|---|---|
C4 Bromine | σ-electron withdrawal (+R resonance) | Creates molecular dipole | Electrophile for covalent kinase inhibition; enhances FPR binding 3–5-fold vs. H [1] [8] |
C5 Methoxy | Moderate +R resonance donation | Minimal steric bulk | Optimizes LogP (2.85) for membrane permeation; H-bond acceptor for kinase hinge regions [6] [8] |
N2 4-Methoxybenzyl | Extended π-system with para-electron donation | Torsion angle ~60° from pyridazinone | Targets hydrophobic FPR subpockets; para-methoxy prevents oxidative metabolism [4] [8] |
Functionalization rationale includes:
Methoxy Synergy: The combined C5 methoxy and benzyl para-methoxy groups create a polarity gradient that enhances tissue penetration. Crystallography of N-(4-methoxybenzyl)pyridazin-3-amines confirms these groups stabilize a bioactive conformation through intramolecular non-bonding interactions, reducing entropic penalties upon target binding [4] [6].
N2 Flexibility: The benzyl linker provides sufficient rotational freedom (observed in Z'=4 crystal structures) to adopt multiple binding poses across divergent targets. This explains the compound's capacity to simultaneously engage FPRs (requiring deep cavity penetration) and kinase catalytic clefts (demanding planar orientation) – a hallmark of successful multitargeted agents [4] [8].
The multitarget potential is further evidenced by SAR studies showing that pyridazinones with lipophilic para-substitutions (e.g., bromo, trifluoromethyl) on the terminal aryl group exhibit dual FPR1/FPRL1 agonism (EC₅₀ 2–8 μM) while maintaining kinase inhibitory activity. Specifically, compound 14a (bearing p-bromophenylacetamide) shows balanced FPR1/FPRL1 activation (EC₅₀ = 3.4 μM/3.8 μM), confirming that electronegative C4 substituents synergize with extended aryl systems for polypharmacology. The target compound's bromine and dual methoxy groups represent an optimized extension of this design principle [8] [9].
The structural architecture of 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one thus integrates three validated drug design elements: targeted covalent binding capacity, conformation-stabilizing substitutions, and multitarget-compatible flexibility. This positions it as a sophisticated chemical tool for innovating combination-free cancer therapy through single-molecule pathway modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7